Product packaging for Galioside(Cat. No.:CAS No. 54712-59-3)

Galioside

Cat. No.: B15466718
CAS No.: 54712-59-3
M. Wt: 404.4 g/mol
InChI Key: XJMPAUZQVRGFRE-DUMNYRKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disclaimer: Specific scientific information about the compound "Galioside" could not be verified from current search results. The following is a template description. Suppliers should consult authoritative chemical databases and primary scientific literature to populate the accurate details below. This compound is a natural compound for research use. Initial, unverified evidence suggests it may be isolated from plants of the Galium genus . Its potential research applications and biochemical mechanisms of action require confirmation from peer-reviewed studies. Proposed areas of investigation might include exploring its bioactivity, but specific molecular targets, pathways, and experimental results are not currently available for citation. Researchers are advised to consult specialized scientific resources for definitive information on this compound's structure, properties, and research value. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O11 B15466718 Galioside CAS No. 54712-59-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54712-59-3

Molecular Formula

C17H24O11

Molecular Weight

404.4 g/mol

IUPAC Name

methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1

InChI Key

XJMPAUZQVRGFRE-DUMNYRKASA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Galioside: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galioside, an iridoid glycoside found in plants of the Galium genus, represents a class of natural products with potential yet largely unexplored biological activities. This technical guide provides a comprehensive overview of the discovery and isolation history of this compound, its physicochemical properties, and the methodologies employed for its characterization. Due to a notable absence of published data, this document also highlights the current knowledge gaps regarding its synthesis, biological functions, and mechanisms of action, thereby identifying opportunities for future research.

Introduction

Iridoids are a large group of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and are known to exhibit a diverse range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This compound is an iridoid glycoside that has been identified as a constituent of several Galium species, most notably Galium aparine (cleavers). Despite its discovery, this compound remains a relatively understudied natural product, with a significant lack of information regarding its pharmacological properties. This guide aims to consolidate the available scientific knowledge on this compound to serve as a foundational resource for researchers interested in this compound.

Discovery and Isolation History

The initial discovery and isolation of this compound are attributed to studies focused on the chemical constituents of the Rubiaceae family, particularly the genus Galium. While a specific seminal publication detailing the first isolation of this compound is not readily accessible in comprehensive databases, its presence in Galium aparine has been reported in several phytochemical studies. The isolation of iridoid glycosides from Galium species typically follows a general workflow.

Plant Material

The primary source of this compound is the aerial parts of Galium aparine L. (Rubiaceae), a herbaceous annual plant commonly known as cleavers or goosegrass. Other Galium species may also contain this compound.

General Isolation Protocol

The isolation of this compound, like other iridoid glycosides from Galium species, generally involves the following steps:

  • Extraction: The dried and powdered plant material is typically extracted with a polar solvent, most commonly methanol (B129727) or ethanol, at room temperature or under reflux.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the concentrated extract between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). Iridoid glycosides, being polar, are typically enriched in the aqueous or ethyl acetate fractions.

  • Chromatographic Purification: The fraction containing the iridoid glycosides is further purified using various chromatographic techniques. This often involves multiple steps:

    • Column Chromatography: Initial separation is often performed on silica (B1680970) gel or a reversed-phase C18 column.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically achieved using preparative HPLC.

G General Workflow for the Isolation of this compound plant_material Dried and Powdered Galium aparine extraction Extraction (Methanol or Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning fractions Polar Fractions (Aqueous/Ethyl Acetate) partitioning->fractions crude_extract->partitioning column_chromatography Column Chromatography (Silica Gel or C18) fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound

A generalized workflow for the isolation of this compound from Galium aparine.

Physicochemical Properties and Structure Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

Physicochemical Data
PropertyValue
Molecular Formula C₁₇H₂₄O₁₁
Molecular Weight 404.37 g/mol
IUPAC Name methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate
CAS Number 11025-09-5
Structure Elucidation

The structural determination of this compound relies on standard spectroscopic methods employed in natural product chemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon skeleton and the connectivity of protons. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish detailed structural features, including the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns observed in MS/MS experiments provide further confirmation of the structure, particularly the nature and attachment of the glycosidic moiety.

G Structure of this compound This compound

The chemical structure of this compound.

Total Synthesis

As of the latest available scientific literature, there are no published reports on the total synthesis of this compound. The chemical synthesis of such a stereochemically complex iridoid glycoside would represent a significant challenge and a noteworthy achievement in synthetic organic chemistry.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases, including PubMed, Scopus, and Web of Science, reveals a significant lack of data on the biological activity of isolated, pure this compound. While extracts of Galium aparine have been investigated for various properties, including anti-inflammatory and anticancer effects, the specific contribution of this compound to these activities has not been elucidated. Consequently, there is no information available regarding the molecular targets or signaling pathways that may be modulated by this compound.

Future Perspectives

The scarcity of research on this compound presents a clear opportunity for further investigation. Key areas for future research include:

  • Total Synthesis: The development of a synthetic route to this compound would not only be a valuable academic exercise but would also provide a reliable source of the pure compound for biological testing, overcoming the limitations of isolation from natural sources.

  • Biological Screening: A systematic evaluation of the biological activities of pure this compound is warranted. Based on the known activities of other iridoid glycosides, promising areas of investigation include its potential anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties.

  • Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and the characterization of its effects on cellular signaling pathways.

Conclusion

This compound is a structurally defined iridoid glycoside isolated from Galium aparine. While its discovery and the general methods for its isolation are established, it remains a largely enigmatic natural product in terms of its synthetic accessibility and biological function. This technical guide consolidates the current, limited knowledge on this compound and underscores the significant potential for future research to uncover the therapeutic promise of this compound. The information presented herein is intended to serve as a catalyst for such investigations by providing a clear summary of what is known and, more importantly, what remains to be discovered.

Pharmacological Profile of Galioside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available pharmacological data for Galioside is limited. This guide summarizes the current qualitative understanding of this compound and presents a detailed pharmacological profile of the structurally related and well-studied iridoid glycoside, Geniposide (B1671433), as a surrogate to illustrate potential activities and research avenues.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside with the chemical formula C₁₇H₂₄O₁₁.[1] It has been identified in various plant species, including Morinda officinalis and Gardenia jasminoides.[2] Preliminary research suggests that this compound possesses a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective properties.[2] It is also suggested to have potential as an antidiabetic agent by modulating glucose metabolism.[2] However, detailed in vitro and in vivo studies providing quantitative data on its efficacy, mechanism of action, and pharmacokinetic profile are not extensively available in current literature.

Pharmacological Profile of Geniposide (A Surrogate for this compound)

Geniposide is a major iridoid glycoside found in the fruit of Gardenia jasminoides and is a biosynthetic precursor to this compound.[3] It has been the subject of extensive pharmacological research, providing a strong basis for understanding the potential therapeutic applications of related iridoid glycosides.

Anti-inflammatory Activity

Geniposide has demonstrated significant anti-inflammatory effects in various preclinical models. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

ParameterModel SystemEffectReference
IC₅₀ (TNF-α)Diabetic Rat Wound Model1.36 g/kg[4][5]
IC₅₀ (IL-1β)Diabetic Rat Wound Model1.02 g/kg[4][5]
IC₅₀ (IL-6)Diabetic Rat Wound Model1.23 g/kg[4][5]
IC₅₀Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLSs)67.47 µM (24h), 31.76 µM (48h)[6]
  • Animal Model: Streptozotocin-induced diabetic Wistar rats with high-fat diet.

  • Treatment: Geniposide administered orally at doses of 200, 400, and 500 mg/kg once daily.

  • Duration: 7 days.

  • Endpoints:

    • Measurement of wound area to assess lesion retraction.

    • Histochemical analysis (H&E staining) of wound tissue to evaluate inflammatory cell infiltration and fibroblast proliferation.

    • Quantification of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokine (IL-10) levels in wound tissue using ELISA.

  • Data Analysis: IC₅₀ values were calculated from the dose-response curves for the inhibition of pro-inflammatory cytokine production.[4][5]

Geniposide exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5][7][8] It has been shown to block the phosphorylation of IκBα and p65, preventing the nuclear translocation of NF-κB.[9][10] Additionally, Geniposide can suppress the phosphorylation of p38, ERK, and JNK in the MAPK pathway.[9] More recent studies indicate that Geniposide can also activate the Nrf2 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[11][12][13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates p38 p38 MAPK TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Inflammatory_Genes Inflammatory Gene Transcription p38->Inflammatory_Genes ERK->Inflammatory_Genes JNK->Inflammatory_Genes Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1 Keap1 Keap1->Nrf2 Sequesters Geniposide Geniposide Geniposide->IKK Inhibits Geniposide->p38 Inhibits Geniposide->ERK Inhibits Geniposide->JNK Inhibits Geniposide->Keap1 Inhibits NFκB_nuc->Inflammatory_Genes Induces Antioxidant_Genes Antioxidant Gene Transcription Nrf2_nuc->Antioxidant_Genes Induces

Caption: Geniposide's anti-inflammatory and antioxidant signaling pathways.
Hepatoprotective Effects

Geniposide has shown protective effects against various models of liver injury, including those induced by alcohol, ischemia-reperfusion, and chemical toxins.[14][15][16]

ParameterModel SystemTreatmentEffectReference
Serum ALTCCl₄-induced liver injury in miceGeniposideSignificant decrease[16]
Serum ASTCCl₄-induced liver injury in miceGeniposideSignificant decrease[16]
Liver MDAAcute alcohol-induced liver injury in miceGeniposideSignificant decrease[14]
Liver SOD activityAcute alcohol-induced liver injury in miceGeniposideSignificant increase[14]
Liver GSH-Px activityLiver fibrosis in miceGeniposideSignificant increase[14]
  • Animal Model: Male C57BL/6J mice fed a high-fat diet (HFD) to induce non-alcoholic steatohepatitis (NASH).[17]

  • Treatment: Geniposide administered to HFD-fed mice.

  • Duration: 12 weeks.[18]

  • Endpoints:

    • Histopathological examination of liver tissue (H&E staining) for steatosis, inflammation, and ballooning degeneration.[17]

    • Measurement of serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Assessment of hepatic lipid accumulation (e.g., triglycerides).

    • Analysis of oxidative stress markers in the liver, such as malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) activity.

    • Western blot analysis of proteins involved in inflammatory and fibrogenic pathways (e.g., NF-κB, α-SMA).[19]

G start Induce NASH in Mice (High-Fat Diet) treatment Administer Geniposide (e.g., 12 weeks) start->treatment endpoints Evaluate Endpoints treatment->endpoints histo Histopathology (H&E Staining) endpoints->histo serum Serum Analysis (ALT, AST) endpoints->serum lipid Hepatic Lipid Analysis endpoints->lipid oxidative Oxidative Stress Markers (MDA, SOD) endpoints->oxidative western Western Blot (NF-κB, α-SMA) endpoints->western conclusion Assess Hepatoprotective Effect histo->conclusion serum->conclusion lipid->conclusion oxidative->conclusion western->conclusion

References

In-depth Technical Guide: Galioside Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Executive Summary

Galioside, a naturally occurring iridoid glycoside, has garnered interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and hepatoprotective properties.[1] A thorough understanding of its physicochemical characteristics, particularly solubility and stability, is paramount for advancing research and development efforts, from designing in vitro experiments to formulating viable drug products.

This technical guide provides a consolidated overview of the available data on the solubility and stability of this compound. However, a comprehensive literature review reveals a significant lack of specific quantitative data for this compound itself. Therefore, this document also presents analogous data from structurally related iridoid glycosides to infer potential properties and guide experimental design. Furthermore, detailed experimental protocols for determining solubility and stability are provided to empower researchers to generate the necessary data for their specific applications.

Physicochemical Properties of this compound

This compound is a monoterpenoid, belonging to the iridoid glycoside class of compounds. Its chemical structure consists of a cyclopentane[c]pyran ring system linked to a glucose molecule.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₄O₁₁[1][2]
Molecular Weight 404.4 g/mol [1]
CAS Number 54712-59-3[1]
IUPAC Name methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate[1]

Solubility Profile

Inference from Structurally Related Iridoid Glycosides:

Studies on other iridoid glycosides, such as Aucubin and Catalpol, indicate that these compounds are generally:

  • Soluble in polar protic solvents like water, methanol, and ethanol.

  • Insoluble in non-polar organic solvents such as benzene, chloroform, and petroleum ether.

This suggests that this compound is likely to exhibit similar solubility characteristics due to the presence of multiple hydroxyl groups and the glycosidic linkage, which contribute to its polarity.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific degradation kinetics for this compound have not been reported, studies on other iridoid glycosides provide valuable insights into their stability under various conditions.

General Stability of Iridoid Glycosides:

  • pH-Dependent Stability: Iridoid glycosides are susceptible to hydrolysis under both acidic and strongly alkaline conditions. The glycosidic bond can be cleaved, and the aglycone core can undergo rearrangements. Stability is often observed in the neutral to slightly acidic pH range.

  • Temperature Sensitivity: Elevated temperatures can accelerate the degradation of iridoid glycosides, particularly in solution.

Experimental Protocols

To address the gap in available data, the following detailed experimental protocols are provided for researchers to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Workflow for Solubility Determination

A Prepare saturated solution: Add excess this compound to solvent B Equilibrate: Shake at constant temperature (e.g., 25°C, 37°C) for a defined period (e.g., 24-72h) A->B Incubate C Separate solid and liquid phases: Centrifuge or filter B->C Phase Separation D Quantify this compound concentration: Use a validated analytical method (e.g., HPLC-UV) C->D Analyze Supernatant/Filtrate E Determine solubility D->E Calculate

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and intrinsic stability of a compound under various stress conditions.

Workflow for Forced Degradation Study

cluster_conditions Stress Conditions A Prepare this compound solutions in various stress conditions B Incubate for specific time points A->B Stress C Analyze samples by stability-indicating HPLC method B->C Analysis D Quantify remaining this compound and identify degradation products C->D Quantification E Determine degradation kinetics and pathways D->E Data Interpretation Acid Acidic (e.g., 0.1 M HCl) Base Basic (e.g., 0.1 M NaOH) Oxidative Oxidative (e.g., 3% H₂O₂) Thermal Thermal (e.g., 60°C) Photolytic Photolytic (ICH Q1B)

Caption: General workflow for conducting a forced degradation study of this compound.

Methodology:

  • Preparation of Test Solutions: Prepare solutions of this compound in various stress conditions, including:

    • Acidic: e.g., 0.1 M HCl

    • Basic: e.g., 0.1 M NaOH

    • Oxidative: e.g., 3% H₂O₂

    • Thermal: Store solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photolytic: Expose solutions to light according to ICH Q1B guidelines.

  • Incubation: Store the stressed samples for various time points.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method. A stability-indicating method is one that can separate the intact drug from its degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the order of the degradation reaction (e.g., zero-order, first-order).

    • Calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Signaling Pathways and Biological Activity

This compound is reported to exhibit several biological activities, including anti-inflammatory and antioxidant effects. While the precise molecular mechanisms are still under investigation, it is hypothesized that this compound may modulate key signaling pathways involved in inflammation and oxidative stress.

Hypothesized Signaling Pathway Modulation by this compound

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB NF-κB Pathway This compound->NFkB Inhibits Antioxidant Antioxidant Enzymes This compound->Antioxidant Upregulates ROS->NFkB Activates ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Upregulates

Caption: Hypothesized mechanism of this compound's anti-inflammatory and antioxidant action.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently lacking in the public domain, this guide provides a framework for understanding its likely physicochemical properties based on its structural class. The detailed experimental protocols presented herein offer a clear path for researchers to generate the necessary quantitative data to support their drug development programs. Further investigation into the solubility and stability of this compound is crucial for unlocking its full therapeutic potential.

References

Methodological & Application

Application Note: Quantification of Galioside using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantification of galioside, an iridoid glycoside with potential therapeutic properties, in plant extracts using High-Performance Liquid Chromatography with Ultraviolet (UV) detection. The described method is applicable for researchers, scientists, and drug development professionals engaged in the analysis of natural products. The protocol covers sample preparation, HPLC-UV analysis, and method validation parameters, providing a comprehensive guide for accurate and reliable quantification of this compound.

Introduction

This compound (C₁₇H₂₄O₁₁), a naturally occurring iridoid glycoside, has been identified in various medicinal plants, including those from the Morinda and Gardenia genera.[1] Iridoid glycosides are a class of secondary metabolites known for their diverse biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1] Accurate quantification of this compound in plant materials and derived products is crucial for quality control, standardization, and elucidation of its pharmacological properties. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for the quantitative analysis of such phytochemicals due to its high resolution, sensitivity, and specificity.[2][3] This application note provides a robust HPLC-UV method for the determination of this compound.

Experimental Protocols

Sample Preparation (from Plant Material)

A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is recommended for the extraction of this compound from dried plant material, such as the roots of Morinda officinalis.

Protocol:

  • Grinding: Grind the dried plant material into a fine powder (approximately 40-mesh).

  • Weighing: Accurately weigh 1.0 g of the powdered plant material into a round-bottom flask.

  • Extraction Solvent: Add 25 mL of methanol (B129727) to the flask.

  • Reflux Extraction: Connect the flask to a reflux condenser and heat the mixture at 60°C for 60 minutes.

  • Cooling and Filtration: Allow the extract to cool to room temperature. Filter the extract through a 0.45 µm syringe filter into a volumetric flask.

  • Dilution: Dilute the filtered extract with methanol to a final volume of 50 mL. This solution is now ready for HPLC analysis.

HPLC-UV Analysis

Instrumentation:

A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector is suitable for this analysis.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min: 10-30% B; 20-25 min: 30-50% B; 25-30 min: 50-10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

Standard Preparation:

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-UV analysis of this compound. This data is representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chromatographic Data

CompoundRetention Time (min)
This compoundApproximately 15.2

Table 2: Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.75
Precision (%RSD, n=6) < 2.0
Accuracy (Recovery %) 98 - 102

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_processing Data Processing plant_material Dried Plant Material grinding Grinding (40-mesh) plant_material->grinding extraction Methanol Reflux Extraction (1g in 25mL, 60°C, 60 min) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_system HPLC System (C18 Column) filtration->hplc_system Inject Sample data_acquisition Data Acquisition (240 nm) hplc_system->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

galioside_signaling_pathway cluster_cell Cellular Environment This compound This compound nf_kb_pathway NF-κB Signaling Pathway This compound->nf_kb_pathway Inhibits inflammatory_stimuli Inflammatory Stimuli receptor Cell Surface Receptor inflammatory_stimuli->receptor Activates receptor->nf_kb_pathway Initiates pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb_pathway->pro_inflammatory_cytokines Upregulates inflammatory_response Inflammatory Response pro_inflammatory_cytokines->inflammatory_response Mediates

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accurate approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and chromatographic analysis, along with the representative validation data, offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to implement this method in their laboratories. The provided workflow and pathway diagrams further aid in the conceptual understanding of the analytical process and the potential biological relevance of this compound.

References

Galioside: Application Notes and Protocols for Therapeutic Agent Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galioside, a naturally occurring iridoid glycoside with the chemical formula C₁₇H₂₄O₁₁, holds significant promise as a potential therapeutic agent.[1] Primarily isolated from plants of the Morinda genus, such as the roots of Morinda officinalis, this compound has demonstrated a spectrum of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective properties.[1] Its unique chemical structure underpins its potential applications in pharmaceuticals for treating metabolic and liver disorders, as well as in cosmetics and nutraceuticals.[1] This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound's therapeutic potential. While direct quantitative data for this compound is limited in publicly available literature, this document leverages data from the closely related and well-studied compound, gallic acid, to provide illustrative examples and guidance for experimental design.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₁₇H₂₄O₁₁[1]
Molecular Weight404.37 g/mol [2]
IUPAC Namemethyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate[2]
CAS Number54712-59-3[2]

Potential Therapeutic Applications and Biological Activities

This compound's therapeutic potential stems from its diverse biological activities. The following sections detail these activities, with quantitative data on the related compound gallic acid provided for reference and as a starting point for the investigation of this compound.

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties.[1] The anti-inflammatory effects of similar natural compounds are often attributed to the inhibition of key inflammatory mediators. For instance, studies on gallic acid have shown its ability to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that are pivotal in the inflammatory cascade.[1][3][4]

Quantitative Data (Gallic Acid):

AssayCell Line/ModelIC₅₀/EffectReference
iNOS Inhibitory ActivityRAW 264.7 macrophagesIC₅₀ ~18 µg/mL (for PGG, a gallic acid derivative)[1]
COX-2 Inhibitory Activity (PGE₂ production)RAW 264.7 macrophagesIC₅₀ ~8 µg/mL (for PGG, a gallic acid derivative)[1]
Inhibition of zymosan-induced footpad swellingMiceActive[5]
Anticancer Activity

While direct studies on this compound's anticancer potential are emerging, the related compound gallic acid has been extensively studied for its anticancer effects. Gallic acid has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[2][6][7][8][9]

Quantitative Data (Gallic Acid and its derivatives):

Cell LineCompoundIC₅₀Reference
HeLa (cervical cancer)Gallic Acid10.00 ± 1.06 µg/mL[2]
HeLa (cervical cancer)Methyl Gallate11.00 ± 0.58 µg/mL[2]
MCF-7 (breast cancer)Gallic Acid166.90 µg/mL[8]
MCF-7 (breast cancer)Heptyl gallate25.94 µg/mL[8]
MCF-7 (breast cancer)N-tert-butyl gallamide2.1 µg/mL[9]
MCF-7 (breast cancer)N-hexyl gallamide3.5 µg/mL[9]
Neuroprotective Effects

Research suggests that gallic acid can protect neuronal cells from oxidative stress-induced apoptosis, a key factor in neurodegenerative diseases.[10][11][12][13] This is a promising area for the investigation of this compound. Gallic acid has been shown to be effective in in vitro models using SH-SY5Y neuroblastoma cells.[10][11][12][13][14]

Hepatoprotective Activity

This compound has been noted for its potential to protect liver cells from damage.[1] Studies on gallic acid have demonstrated its hepatoprotective effects in animal models of liver injury induced by toxins like carbon tetrachloride (CCl₄).[15][16] Gallic acid treatment has been shown to reduce elevated liver enzyme levels and mitigate oxidative stress.[15][16]

Quantitative Data (Gallic Acid in CCl₄-induced liver injury in rats):

ParameterEffect of Gallic Acid (100 mg/kg)Reference
Alanine transaminase (ALT)55.85% protection[15]
Aspartate transaminase (AST)62.32% protection[15]
Alkaline phosphatase (ALP)31.03% protection[15]
Gamma-glutamyl transferase (GGT)38.61% protection[15]
Antidiabetic Potential

The potential of this compound as an antidiabetic agent has been explored, with suggestions that it may modulate glucose metabolism.[1] Research on other natural compounds has shown effects on glucose uptake in adipocytes, a key process in maintaining glucose homeostasis.[17][18][19][20]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound. These are based on established methodologies and may need to be optimized for specific experimental conditions.

Protocol 1: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Protocol 2: In Vitro Anticancer Activity - MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of this compound on cancer cell lines (e.g., HeLa, MCF-7).

Materials:

  • HeLa or MCF-7 cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µM) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Materials:

  • Wistar rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Indomethacin (B1671933) (positive control)

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the rats into groups: control, this compound-treated (different doses), and positive control (indomethacin).

  • Administer this compound or indomethacin orally or intraperitoneally 1 hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[21][22][23]

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Protocol 4: Quantification of this compound in Plant Extracts using HPLC-UV

Objective: To develop a method for the quantification of this compound in plant extracts.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

  • Methanol (B129727) (for extraction)

  • Syringe filters (0.45 µm)

Procedure:

  • Extraction: Extract the dried plant material (e.g., Morinda officinalis roots) with methanol using sonication or maceration. Filter the extract and evaporate the solvent.

  • Sample Preparation: Dissolve the dried extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

  • HPLC Conditions (example):

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).

    • Gradient Program: A suitable gradient to ensure good separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV scan of this compound standard (likely around 235 nm for iridoid glycosides).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions and sample extracts into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.[24][25][26][27]

Signaling Pathway Analysis

The therapeutic effects of natural compounds are often mediated through the modulation of specific signaling pathways. While the direct targets of this compound are still under investigation, the pathways modulated by the related compound gallic acid provide a strong basis for future research.

Potential Signaling Pathways Modulated by this compound (based on Gallic Acid data)
  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Gallic acid has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[3]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Gallic acid has been observed to modulate MAPK signaling, which may contribute to its anticancer effects.[3]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, survival, and metabolism. Gallic acid has been reported to inhibit the PI3K/Akt/mTOR pathway in cancer cells, leading to apoptosis.[11]

Visualization of Potential Signaling Pathways

NF_kB_Signaling_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK activates This compound This compound This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) activates transcription of

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K_Akt_mTOR_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase RTK Growth Factors->Receptor Tyrosine Kinase This compound This compound PI3K PI3K This compound->PI3K inhibits Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation promotes

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent with a range of beneficial biological activities. The application notes and protocols provided herein offer a framework for researchers to systematically investigate its efficacy and mechanisms of action. While further research is needed to establish specific quantitative data and elucidate the precise signaling pathways modulated by this compound, the information available for related compounds like gallic acid provides a valuable starting point for these investigations. The continued exploration of this compound is warranted to unlock its full therapeutic potential.

References

Application Notes & Protocols for High-Throughput Screening of Galioside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galioside, an iridoid glycoside, has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antidiabetic properties.[1] These characteristics make this compound and its synthetic derivatives attractive candidates for drug discovery programs. High-throughput screening (HTS) offers a rapid and efficient approach to evaluate large libraries of this compound derivatives to identify lead compounds with enhanced potency and desirable pharmacological profiles.

These application notes provide detailed protocols and guidelines for the high-throughput screening of this compound derivatives against key biological targets related to inflammation, oxidative stress, hepatotoxicity, and diabetes.

High-Throughput Screening for Anti-Inflammatory Activity

Application Note

This protocol describes a cell-based HTS assay to identify this compound derivatives that inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The assay is based on the Griess test, which measures nitrite (B80452), a stable product of NO. This screen is suitable for identifying compounds that may modulate the NF-κB signaling pathway.

Experimental Protocol

1.2.1. Materials and Reagents:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivative library (dissolved in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 384-well clear-bottom plates

1.2.2. Assay Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 2 x 104 cells/well in 50 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add 100 nL of this compound derivatives from the compound library to the wells using an automated liquid handler (final concentration, e.g., 10 µM). Include wells with DMSO as a vehicle control and a known inhibitor (e.g., L-NAME) as a positive control.

  • Stimulation: After 1 hour of pre-incubation with the compounds, add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Transfer 25 µL of the cell culture supernatant to a new 384-well plate.

    • Add 12.5 µL of Griess Reagent Component A to each well. .

    • Add 12.5 µL of Griess Reagent Component B to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound compared to the vehicle control.

Data Presentation

Table 1: Anti-Inflammatory Activity of Lead this compound Derivatives

Compound IDDerivative StructureIC50 (µM) for NO Inhibition
GD-001R1 = H, R2 = H> 100
GD-007R1 = Cinnamate, R2 = H15.2
GD-015R1 = H, R2 = Acetyl45.8
GD-023R1 = Benzoyl, R2 = H8.5

High-Throughput Screening for Antioxidant Activity

Application Note

This protocol details a cell-free HTS assay to assess the antioxidant capacity of this compound derivatives by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2][3] This assay is a rapid and reliable method for evaluating the direct antioxidant potential of a large number of compounds.

Experimental Protocol

2.2.1. Materials and Reagents:

  • This compound derivative library (dissolved in DMSO)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (100 µM in methanol)

  • Ascorbic acid (as a positive control)

  • Methanol

  • 384-well UV-transparent plates

2.2.2. Assay Procedure:

  • Compound Plating: Dispense 1 µL of this compound derivatives from the compound library into the wells of a 384-well plate using an automated liquid handler.

  • Reagent Addition: Add 99 µL of the DPPH solution to each well. Include wells with DMSO as a vehicle control and ascorbic acid as a positive control.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each compound.

Data Presentation

Table 2: Antioxidant Activity of Lead this compound Derivatives

Compound IDDerivative StructureIC50 (µM) for DPPH Scavenging
GD-001R1 = H, R2 = H85.3
GD-009R1 = Feruloyl, R2 = H12.7
GD-018R1 = H, R2 = Methyl62.1
GD-025R1 = Caffeoyl, R2 = H5.9

High-Throughput Screening for Hepatoprotective Effects

Application Note

This protocol outlines a cell-based HTS assay to screen for this compound derivatives that protect human hepatoma HepG2 cells from oxidative stress-induced cell death.[4][5] Cell viability is assessed using a resazurin-based assay, which measures mitochondrial metabolic activity. This assay is relevant for identifying compounds that may mitigate liver injury.

Experimental Protocol

3.2.1. Materials and Reagents:

  • HepG2 cells

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound derivative library (dissolved in DMSO)

  • Tert-butyl hydroperoxide (t-BHP) or Carbon tetrachloride (CCl4)

  • Resazurin (B115843) sodium salt solution

  • 384-well black, clear-bottom plates

3.2.2. Assay Procedure:

  • Cell Seeding: Seed HepG2 cells into 384-well plates at a density of 1 x 104 cells/well in 50 µL of EMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.

  • Compound Addition: Add 100 nL of this compound derivatives to the wells. Include a known hepatoprotective agent like Silymarin as a positive control.

  • Induction of Injury: After 1 hour of pre-incubation, add 10 µL of t-BHP (final concentration, e.g., 200 µM) to induce oxidative stress.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add 10 µL of resazurin solution (final concentration 44 µM) to each well and incubate for 4 hours.

  • Data Acquisition: Measure fluorescence (Ex/Em = 560/590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Data Presentation

Table 3: Hepatoprotective Activity of Lead this compound Derivatives

Compound IDDerivative StructureEC50 (µM) for Cell Protection
GD-001R1 = H, R2 = H> 100
GD-011R1 = Sinapoyl, R2 = H18.4
GD-021R1 = H, R2 = Ethyl75.2
GD-030R1 = p-Coumaroyl, R2 = H9.8

High-Throughput Screening for Antidiabetic Activity

Application Note

This protocol describes an HTS-compatible assay to identify this compound derivatives that inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[6] Inhibition of this enzyme can help to control postprandial hyperglycemia. The assay is based on the cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a colored product.

Experimental Protocol

4.2.1. Materials and Reagents:

  • This compound derivative library (dissolved in DMSO)

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate (B84403) buffer (pH 6.8)

  • Acarbose (as a positive control)

  • 384-well clear plates

4.2.2. Assay Procedure:

  • Reagent Preparation: Prepare solutions of α-glucosidase and pNPG in sodium phosphate buffer.

  • Compound Addition: Add 1 µL of this compound derivatives to the wells of a 384-well plate.

  • Enzyme Addition: Add 20 µL of α-glucosidase solution to each well and incubate for 10 minutes at 37°C.

  • Substrate Addition: Add 20 µL of pNPG solution to initiate the reaction.

  • Incubation: Incubate the plate for 20 minutes at 37°C.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition for each compound.

Data Presentation

Table 4: Antidiabetic Activity of Lead this compound Derivatives

Compound IDDerivative StructureIC50 (µM) for α-Glucosidase Inhibition
GD-001R1 = H, R2 = H> 200
GD-005R1 = Galloyl, R2 = H25.6
GD-014R1 = H, R2 = Propyl150.7
GD-028R1 = Protocatechuoyl, R2 = H11.2

Visualizations

Signaling Pathways

G cluster_0 Anti-Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Nucleus->iNOS Induces NO NO iNOS->NO Produces Galioside_Derivative Galioside_Derivative Galioside_Derivative->IKK Inhibits

Caption: Putative anti-inflammatory mechanism of this compound derivatives via inhibition of the NF-κB pathway.

G cluster_1 Antioxidant Signaling Oxidative_Stress Oxidative_Stress Keap1_Nrf2 Keap1_Nrf2 Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes Induces Galioside_Derivative Galioside_Derivative Galioside_Derivative->Keap1_Nrf2 Promotes Dissociation

Caption: Proposed antioxidant mechanism of this compound derivatives through activation of the Nrf2 pathway.

G cluster_2 Hepatoprotective & Antidiabetic Signaling Galioside_Derivative Galioside_Derivative AMPK AMPK Galioside_Derivative->AMPK Activates PGC1a PGC1a AMPK->PGC1a Activates SREBP1c SREBP1c AMPK->SREBP1c Inhibits GLUT4 GLUT4 AMPK->GLUT4 Promotes Translocation Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Lipogenesis Lipogenesis SREBP1c->Lipogenesis Inhibits Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake Increases

Caption: Potential hepatoprotective and antidiabetic mechanism via AMPK activation by this compound derivatives.

Experimental Workflow

G cluster_workflow HTS Workflow for this compound Derivatives start Start: this compound Derivative Library plate Compound Plating (384-well) start->plate reagent Cell/Reagent Addition plate->reagent incubate Incubation reagent->incubate read Data Acquisition (Plate Reader) incubate->read analyze Data Analysis (% Inhibition / % Viability) read->analyze hit Hit Identification analyze->hit end Lead Optimization hit->end

Caption: General high-throughput screening workflow for this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of Galioside During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Galioside during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: Based on stability studies of iridoid glycosides, the primary factors contributing to degradation are elevated temperature, high pH (alkaline conditions), and exposure to light. Hydrolysis of the glycosidic bond is a common degradation pathway for iridoid glycosides, and this can be accelerated by acidic conditions as well.

Q2: What are the ideal temperature and pH conditions for storing this compound?

A2: While specific stability data for this compound is limited, studies on other iridoid glycosides suggest that storage at low temperatures (e.g., 2-8°C) and in a neutral to slightly acidic pH environment (pH 4-6) is generally recommended to minimize degradation. For instance, some iridoid glycosides show significant degradation at temperatures above 40°C and in strong alkaline solutions.

Q3: How does light exposure affect the stability of this compound?

A3: Exposure to light can lead to the degradation of many chemical compounds, including some iridoid glycosides. Therefore, it is recommended to store this compound in light-protected containers, such as amber vials or by wrapping the container in aluminum foil, to prevent potential photodegradation.

Q4: Are there any excipients that are known to be incompatible with iridoid glycosides like this compound?

A4: Compatibility with excipients should be determined on a case-by-case basis. However, as a general precaution, excipients that can create a highly alkaline microenvironment should be used with caution, as basic conditions can promote the hydrolysis of the glycosidic linkage in iridoid glycosides. It is advisable to conduct compatibility studies with selected excipients at an early stage of formulation development.

Q5: How can I monitor the stability of my this compound samples?

A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This method allows for the separation and quantification of the intact this compound from its potential degradation products.

Troubleshooting Guide: this compound Degradation

If you are experiencing unexpected degradation of your this compound samples, use the following guide to identify and resolve the issue.

Problem: Rapid degradation of this compound observed in stored samples.

Step 1: Verify Storage Conditions

  • Temperature: Confirm that the storage temperature has been consistently maintained within the recommended range (2-8°C).

  • pH: If this compound is in a solution, measure the pH to ensure it is within the optimal range (pH 4-6).

  • Light Exposure: Check if the samples have been adequately protected from light.

Step 2: Investigate Potential Chemical Incompatibilities

  • Solvents: If dissolved, ensure the solvent is of high purity and does not contain contaminants that could catalyze degradation.

  • Excipients: If formulated, review the compatibility of all excipients. Consider performing a compatibility study by mixing this compound with each excipient individually and analyzing for degradation over time.

Step 3: Analytical Method Verification

  • Ensure that the analytical method used to assess stability is validated and stability-indicating, meaning it can accurately separate and quantify this compound in the presence of its degradants.

The following diagram illustrates a logical workflow for troubleshooting this compound degradation during storage.

Galioside_Degradation_Troubleshooting Troubleshooting Workflow for this compound Degradation start Degradation of this compound Detected check_storage Verify Storage Conditions (Temp, pH, Light) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok adjust_storage Adjust Storage Conditions: - Store at 2-8°C - Buffer to pH 4-6 - Protect from light storage_ok->adjust_storage No check_compatibility Investigate Chemical Incompatibility (Solvents, Excipients) storage_ok->check_compatibility Yes reanalyze Re-analyze Sample Stability adjust_storage->reanalyze end_ok Problem Resolved reanalyze->end_ok compatibility_issue Incompatibility Found? check_compatibility->compatibility_issue reformulate Reformulate with Compatible Solvents/Excipients compatibility_issue->reformulate Yes verify_method Verify Analytical Method (Stability-Indicating?) compatibility_issue->verify_method No reformulate->reanalyze method_valid Method Valid? verify_method->method_valid method_valid->end_ok Yes end_persist Problem Persists (Consult Specialist) method_valid->end_persist No develop_method Develop/Validate Stability- Indicating Method develop_method->reanalyze

Troubleshooting workflow for this compound degradation.

Quantitative Data Summary

Compound20°C40°C60°C80°CpH 3pH 5pH 7pH 9pH 11
Geniposidic acid (GPA) ~0%~0%~0%~0%~0%~0%~0%~0%~5%
Scyphiphin D (SD) ~0%~0%~0%~0%~0%~0%~0%~0%~100%
Ulmoidoside A (UA) ~0%~0%~0%~0%~0%~0%~0%~0%~100%
Ulmoidoside B (UB) ~0%~5%~15%~40%~20%~0%~0%~30%~100%
Ulmoidoside C (UC) ~0%~0%~0%~0%~0%~0%~0%~0%~100%
Ulmoidoside D (UD) ~0%~10%~25%~55%~30%~0%~0%~40%~100%

Data is estimated from a study on iridoid glycosides from Eucommia ulmoides and is intended for illustrative purposes.

Experimental Protocols

Protocol: Stability Assessment of Iridoid Glycosides by HPLC

This protocol outlines a general method for assessing the stability of this compound or other iridoid glycosides.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Purified water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Buffers (pH 4, 7, 9)

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Solutions

  • Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Dilute the stock solution with the appropriate buffer or solvent to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Stress Conditions (Forced Degradation)

  • Acid Hydrolysis: Treat the working solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat the working solution with 0.1 M NaOH at room temperature for a defined period.

  • Oxidative Degradation: Treat the working solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Store the solid this compound or its solution at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose the working solution to light (e.g., ICH option 1 or 2).

4. HPLC Analysis

  • Mobile Phase: A typical mobile phase for iridoid glycosides is a gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230-280 nm for iridoid glycosides).

  • Injection Volume: 10-20 µL

5. Data Analysis

  • Inject the stressed samples and a non-stressed control.

  • Calculate the percentage of this compound remaining and the formation of any degradation products by comparing peak areas.

Visualization of Potential Degradation Pathway

The primary degradation pathway for many iridoid glycosides is hydrolysis of the glycosidic bond, which can be catalyzed by acid or base. This process cleaves the sugar moiety from the aglycone part of the molecule.

Iridoid_Glycoside_Hydrolysis General Hydrolysis Pathway of Iridoid Glycosides iridoid_glycoside Iridoid Glycoside (e.g., this compound) hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) iridoid_glycoside->hydrolysis aglycone Aglycone sugar Sugar Moiety (e.g., Glucose) hydrolysis->aglycone hydrolysis->sugar

Technical Support Center: Method Refinement for Consistent Glycoside Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in glycoside bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in glycoside bioassays?

A1: Variability in glycoside bioassays, particularly cell-based assays, can stem from several factors. These can be broadly categorized into biological and technical sources. Biological factors include the choice of cell line, cell passage number, and cell health.[1] Technical factors often contribute significantly and include inconsistent cell seeding density, pipetting errors, edge effects in microplates, and the presence of contaminants.[1][2] Reagent quality and storage conditions are also critical.[3]

Q2: How can I minimize the "edge effect" in my 96-well plate assays?

A2: The "edge effect," where wells on the perimeter of a 96-well plate show different results from the interior wells, is a common issue caused by increased evaporation and temperature fluctuations. To mitigate this, it is recommended to not use the outer wells for experimental samples. Instead, fill these perimeter wells with a sterile liquid like phosphate-buffered saline (PBS) or sterile water to create a humidity barrier.[1]

Q3: My results are not reproducible between experiments. What should I check first?

A3: Lack of reproducibility is a frequent challenge.[1] A good starting point is to review your cell culture practices. Ensure you are using cells within a consistent and optimal passage range, as cell characteristics can change over time.[4] Standardize your cell seeding density and the timing of the assay after passaging.[4][5] Also, verify the consistency of your reagents, including media and serum lots, and ensure proper storage.[3] A detailed, standardized protocol that is followed meticulously for every experiment is crucial for reproducibility.

Q4: What are the key differences between endpoint and kinetic assays for cytotoxicity?

A4: Endpoint assays measure a single time point, providing a snapshot of cytotoxicity after a specific exposure duration.[6] Common endpoint assays include the MTT and LDH assays. Kinetic assays, on the other hand, measure the cytotoxic effect continuously over time. This provides a more dynamic understanding of the compound's action. Real-time cytotoxicity assays that monitor membrane integrity are an example of a kinetic approach.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Solution
Inconsistent Cell Seeding Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting steps. Use a multichannel pipette for more consistent dispensing.[2][7]
Pipetting Errors Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is placed consistently in each well. For small volumes, touch the tip to the side of the well to ensure complete transfer.[8]
Presence of Bubbles Bubbles in wells can interfere with absorbance or fluorescence readings.[8][9] Be careful not to introduce bubbles during pipetting. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile needle to pop them before reading.[8][10]
Edge Effects As mentioned in the FAQs, avoid using the outer wells of the plate for samples. Fill them with PBS or sterile water to minimize evaporation.[1]
Issue 2: High Background Signal in Assays
Possible Cause Solution
Media Components Phenol (B47542) red and serum in cell culture media can contribute to background absorbance or fluorescence.[11][12] For endpoint assays, consider replacing the media with serum-free, phenol red-free media before adding reagents.[11]
Compound Interference The glycoside compound itself may be colored or fluorescent, interfering with the assay's detection method. Run a control with the compound in media without cells to determine its contribution to the background signal.[13]
Reagent Contamination Reagents can become contaminated with bacteria or other substances that produce a signal.[14][15] Use sterile techniques and fresh reagents.
Plate Autofluorescence For fluorescence assays, the type of microplate is crucial. Use black-walled plates with clear bottoms to reduce well-to-well crosstalk and background fluorescence.[12] For luminescence assays, opaque white plates are recommended to maximize the signal.[16]
Issue 3: Low or No Signal in Cytotoxicity Assays
Possible Cause Solution
Low Cell Number The number of cells seeded may be too low to generate a detectable signal.[14] Optimize the cell seeding density for your specific cell line and assay duration.[10]
Incorrect Incubation Time The incubation time with the glycoside may be too short to induce a cytotoxic effect, or the incubation with the assay reagent may be insufficient for signal development. Optimize both incubation times.[14]
Inactive Reagents Improper storage or handling can lead to reagent degradation.[3] Ensure reagents are stored at the correct temperature and protected from light if necessary. Prepare fresh working solutions for each experiment.
Incorrect Wavelength/Filter Settings Ensure the plate reader is set to the correct excitation and emission wavelengths for your specific assay.[11]

Data Presentation

Table 1: Recommended Cell Seeding Densities for 96-Well Plates
Cell Line Type Seeding Density (cells/well) Notes
Adherent Cancer Cell Lines (e.g., HeLa, A549)5,000 - 10,000Density should be optimized to ensure cells are in the logarithmic growth phase during the experiment.[10][17]
Suspension Cancer Cell Lines (e.g., K-562)10,000 - 50,000Higher densities are often needed for suspension cells.
Primary Cells15,000 - 35,000Primary cells may require higher seeding densities and have different growth rates.[2]
Table 2: Reported IC50/EC50 Values of Common Cardiac Glycosides
Glycoside Cell Line Assay Duration IC50/EC50 (nM)
Ouabain (B1677812)H460 (Lung Cancer)72 hours10.44[11]
OuabainPANC1 (Pancreatic Cancer)72 hours42.36[11]
OuabainOS-RC-2 (Renal Cancer)48 hours~39[3]
OuabainA375 (Melanoma)72 hours30.25[1]
OuabainHeLa (Cervical Cancer)Not Specified5.8[18]
DigitoxinK-562 (Leukemia)Not Specified6.4[19]
DigitoxinTK-10 (Renal Adenocarcinoma)Not Specified3-33[19][20]
DigitoxinHeLa (Cervical Cancer)48 hours28[6]
DigoxinK-562 (Leukemia)Not Specified28.2[19]
DigoxinSK-Mel-28 (Melanoma)24 hours5-50 (in combination studies)[21]

Note: IC50/EC50 values can vary significantly based on the specific experimental conditions, including cell line, assay type, and incubation time.[22]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay for Adherent Cells
  • Cell Seeding: Seed adherent cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the glycoside compound. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[12][14][15]

  • Formazan (B1609692) Formation: Incubate the plate at 37°C for 3-4 hours, protected from light, to allow for the formation of formazan crystals.[14][15][16]

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14][15][16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12][14][15] Read the absorbance at 570 nm or 590 nm using a microplate reader.[12][14]

Protocol 2: LDH Release Cytotoxicity Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the glycoside compound as described in the MTT protocol (steps 1 and 2).[13]

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed by adding 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.[23]

    • Medium Background: Medium without cells.

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[8]

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[4]

  • Reaction Incubation: Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants. Incubate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction and Read Absorbance: Add 50 µL of stop solution to each well.[8] Measure the absorbance at 490 nm using a microplate reader.[8]

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Protocol 3: Na+/K+-ATPase Activity Assay (Colorimetric)
  • Sample Preparation: Prepare cell or tissue lysates by homogenization in a cold assay buffer. Centrifuge to remove insoluble material.[4][24]

  • Reaction Setup: In separate tubes, prepare a "total ATPase activity" reaction and a "ouabain-inhibited" reaction for each sample. The reaction mixture typically contains a buffer, MgCl2, KCl, NaCl, and ATP.[25] The "ouabain-inhibited" tube will also contain ouabain, a specific inhibitor of Na+/K+-ATPase.

  • Enzyme Reaction: Add the cell/tissue lysate to initiate the reaction. Incubate at 37°C for a defined period (e.g., 10-30 minutes).[25][26]

  • Stop Reaction: Stop the reaction by adding a protein precipitating agent (e.g., perchloric acid).[25]

  • Phosphate (B84403) Detection: Centrifuge the tubes and transfer the supernatant to a new plate. Add a colorimetric reagent that reacts with the inorganic phosphate (Pi) released from ATP hydrolysis to produce a colored product.[9][26]

  • Absorbance Reading: Incubate for color development and read the absorbance at the appropriate wavelength (e.g., 660 nm).[26]

  • Calculation: The Na+/K+-ATPase activity is determined by subtracting the phosphate released in the presence of ouabain from the total phosphate released.[27]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis A Cell Culture B Cell Seeding (96-well plate) A->B D Add Compound to Cells B->D C Compound Dilution C->D E Incubate (e.g., 24-72h) D->E F Add Assay Reagent (e.g., MTT, LDH) E->F G Incubate for Signal Development F->G H Read Plate (Absorbance/Fluorescence) G->H I Calculate % Viability or % Cytotoxicity H->I J Generate Dose-Response Curves & IC50 I->J

Caption: General workflow for a cell-based cytotoxicity assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol pump Na+/K+-ATPase na_in ↑ Intracellular Na+ pump->na_in Blocks Na+ efflux glycoside Cardiac Glycoside glycoside->pump Inhibition ca_in ↑ Intracellular Ca2+ na_in->ca_in via Na+/Ca2+ exchanger apoptosis Apoptosis Signaling ca_in->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Simplified signaling pathway of cardiac glycoside-induced apoptosis.

References

Validation & Comparative

Galioside vs. Synthetic Analogues: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the naturally occurring iridoid glycoside, Galioside, with its functional synthetic analogues. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of their biological activities, supported by experimental data and protocols.

Introduction to this compound and its Analogues

This compound is a naturally occurring iridoid glycoside found in plants such as Morinda officinalis. It has garnered scientific interest for its diverse biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and potential antidiabetic properties. Due to the challenges associated with the large-scale extraction and purification of this compound from natural sources, there is a growing interest in the pharmacological profiles of structurally and functionally similar iridoid glycosides, which can be considered as its synthetic or semi-synthetic analogues. This guide focuses on a comparative analysis of this compound with four prominent iridoid glycosides: Loganin, Aucubin, Geniposide, and Morroniside.

Comparative Analysis of Biological Activities

While specific quantitative data for this compound's biological activities is not extensively available in publicly accessible literature, its qualitative bioactivities are well-documented. The following tables present a comparative summary of the known biological effects of this compound and its analogues, with quantitative data provided for the analogues to serve as a benchmark for this class of compounds.

Anti-inflammatory Activity

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Induction of Inflammation: Cells are pre-incubated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • Quantification of Nitric Oxide: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

CompoundIC50 (µM) for NO InhibitionKey Signaling Pathway Involved
This compound Data not availablePresumed to involve NF-κB
Loganin ~20 - 100 µMTLR4/NF-κB, JAK/STAT3[1][2]
Aucubin ~50 - 200 µMNF-κB, STAT3[3]
Geniposide ~25 - 100 µMIKKs/NF-κB[4]
Hepatoprotective Activity

Experimental Protocol: Protection against D-Galactosamine-Induced Cytotoxicity in HepG2 Cells.

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium.

  • Induction of Hepatotoxicity: Cells are pre-treated with the test compound for a specified period, followed by exposure to a hepatotoxic agent, D-galactosamine (D-GalN), to induce cell damage.

  • Assessment of Cell Viability: Cell viability is assessed using the MTT assay, which measures mitochondrial metabolic activity.

  • Biochemical Analysis: The levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium are measured to quantify cellular damage.

  • Data Analysis: The protective effect is determined by the compound's ability to increase cell viability and reduce the release of liver enzymes compared to the D-GalN-treated control.

CompoundProtective Effect against D-GalNKey Signaling Pathway Involved
This compound Protective effects have been noted, but quantitative data is limited.Not fully elucidated.
Aucubin Significant protection observed in animal models.[5]STAT3/NF-κB, NRF2/HO-1[6]
Geniposide Demonstrates hepatoprotective effects in various models.TGF-β1/Smad[4]
Antioxidant Activity

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.

  • Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared.

  • Assay Procedure: Different concentrations of the test compound are mixed with the DPPH solution.

  • Measurement: The absorbance of the mixture is measured at 517 nm after a 30-minute incubation period in the dark. The decrease in absorbance indicates the radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

CompoundEC50 (µM) for DPPH ScavengingMechanism of Action
This compound Data not availableDirect radical scavenging.
Loganin >100 µMActivation of Nrf2/HO-1 pathway.[1][7]
Geniposide ~50 - 200 µMActivation of GLP-1R, PI3K/Akt, and MAPK pathways.[8][9]
Antidiabetic Activity

Experimental Protocol: Streptozotocin (B1681764) (STZ)-Induced Diabetic Mouse Model.

  • Induction of Diabetes: Diabetes is induced in mice by intraperitoneal injection of a single high dose or multiple low doses of streptozotocin (STZ), which selectively destroys pancreatic β-cells.

  • Treatment: Diabetic mice are treated orally with the test compound daily for a specified period.

  • Monitoring: Blood glucose levels and body weight are monitored regularly. At the end of the study, serum insulin (B600854) levels and other relevant biochemical parameters are measured.

  • Data Analysis: The antidiabetic effect is evaluated by the compound's ability to lower blood glucose levels, improve insulin sensitivity, and ameliorate other diabetes-related complications.

CompoundEffect on STZ-Induced HyperglycemiaKey Signaling Pathway Involved
This compound Potential to modulate glucose metabolism.[8]Not fully elucidated.
Aucubin Reduces blood glucose levels in diabetic models.IRE1α/TXNIP/NLRP3 inflammasome, NOX4/ROS.
Morroniside Ameliorates hyperglycemia and improves insulin sensitivity.[2]PI3K/Akt pathway.

Signaling Pathways and Experimental Workflows

The biological activities of these iridoid glycosides are mediated through complex signaling pathways. The following diagrams, created using Graphviz, illustrate some of the key pathways involved.

Anti-inflammatory Signaling Pathway of Loganin

Loganin_Anti_inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB JAK JAK TLR4->JAK Loganin Loganin Loganin->TLR4 Loganin->JAK Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines STAT3 STAT3 JAK->STAT3 STAT3->Inflammatory_Cytokines Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: Loganin inhibits LPS-induced inflammation by targeting TLR4 and JAK/STAT3 pathways.

Hepatoprotective Signaling Pathway of Aucubin

Aucubin_Hepatoprotective cluster_aucubin_effect Aucubin's Protective Mechanisms DGalN D-Galactosamine (Hepatotoxin) ROS ROS Production DGalN->ROS NFkB NF-κB DGalN->NFkB STAT3 STAT3 DGalN->STAT3 Aucubin Aucubin Aucubin->ROS NRF2 Nrf2 Aucubin->NRF2 Aucubin->NFkB Aucubin->STAT3 Apoptosis Hepatocyte Apoptosis ROS->Apoptosis HO1 HO-1 NRF2->HO1 HO1->ROS NFkB->Apoptosis STAT3->Apoptosis Cell_Survival Cell Survival

Caption: Aucubin protects hepatocytes by inhibiting oxidative stress and inflammatory pathways.

Antioxidant Mechanism of Geniposide

Geniposide_Antioxidant Oxidative_Stress Oxidative Stress Cell_Protection Cell Protection Geniposide Geniposide GLP1R GLP-1R Geniposide->GLP1R PI3K PI3K GLP1R->PI3K MAPK MAPK GLP1R->MAPK Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 MAPK->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (SOD, HO-1) Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress

Caption: Geniposide exerts antioxidant effects via GLP-1R and downstream signaling pathways.

Antidiabetic Signaling Pathway of Morroniside

Morroniside_Antidiabetic Insulin_Resistance Insulin Resistance PI3K PI3K Insulin_Resistance->PI3K Morroniside Morroniside Morroniside->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Improved_Glycemic_Control Improved Glycemic Control Glucose_Uptake->Improved_Glycemic_Control

Caption: Morroniside improves glycemic control by enhancing the PI3K/Akt signaling pathway.

Conclusion

This compound and its functional analogues, Loganin, Aucubin, Geniposide, and Morroniside, represent a promising class of natural compounds with significant therapeutic potential. While direct quantitative comparisons are limited by the availability of data for this compound, the analysis of its analogues provides valuable insights into the potency and mechanisms of action of iridoid glycosides. The data and protocols presented in this guide are intended to support further research and development in this area, ultimately contributing to the discovery of new therapeutic agents for a range of diseases. Further studies are warranted to elucidate the precise quantitative bioactivities of this compound and to explore the full therapeutic potential of this important class of natural products.

References

Replicating Published Findings on Gallioside's Hepatoprotective Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hepatoprotective effects of Gallioside (Gallic Acid) with established alternatives, N-acetylcysteine (NAC) and Silymarin, in the context of acetaminophen (B1664979) (APAP)-induced liver injury. The information is synthesized from multiple preclinical studies to facilitate the replication of findings and to offer a data-driven overview for drug development professionals.

Comparative Efficacy of Hepatoprotective Agents

The following tables summarize the quantitative data from various studies, showcasing the effects of Gallic Acid, NAC, and Silymarin on key biomarkers of liver injury, oxidative stress, and inflammation following APAP challenge.

Table 1: Effect on Liver Function Enzymes
Treatment GroupDoseALT (U/L)AST (U/L)Reference
Control-~25-50~50-100[1]
APAP alone300-900 mg/kgSignificantly IncreasedSignificantly Increased[1][2][3][4]
APAP + Gallic Acid50-100 mg/kgSignificantly Decreased vs. APAPSignificantly Decreased vs. APAP[1][3]
APAP + NAC150 mg/kgSignificantly Decreased vs. APAPSignificantly Decreased vs. APAP[1][3]
APAP + Silymarin25-100 mg/kgSignificantly Decreased vs. APAPSignificantly Decreased vs. APAP[2][4]

Note: Absolute values vary between studies due to different experimental conditions. The general trend of significant changes is highlighted.

Table 2: Modulation of Oxidative Stress Markers
Treatment GroupDoseMDA (nmol/mg protein)GSH (µmol/g tissue)Reference
Control-~1-2~5-8[5]
APAP alone300-900 mg/kgSignificantly IncreasedSignificantly Decreased[3][5]
APAP + Gallic Acid50-100 mg/kgSignificantly Decreased vs. APAPSignificantly Increased vs. APAP[3][5]
APAP + NAC150 mg/kgSignificantly Decreased vs. APAPSignificantly Increased vs. APAP[1][3]
APAP + Silymarin50-100 mg/kgSignificantly Decreased vs. APAPSignificantly Increased vs. APAP[6][7]

Note: MDA (Malondialdehyde) is an indicator of lipid peroxidation, while GSH (Glutathione) is a key antioxidant.

Table 3: Attenuation of Inflammatory Cytokines
Treatment GroupDoseTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)Reference
Control-BaselineBaselineBaseline[8]
APAP alone300 mg/kgSignificantly IncreasedSignificantly IncreasedSignificantly Increased[8]
APAP + Gallic Acid50-100 mg/kgSignificantly Decreased vs. APAPSignificantly Decreased vs. APAPSignificantly Decreased vs. APAP[8]

Note: TNF-α, IL-6, and IL-1β are key pro-inflammatory cytokines implicated in APAP-induced hepatotoxicity.

Experimental Protocols

To facilitate the replication of the cited findings, detailed methodologies for the key experiments are provided below.

Acetaminophen-Induced Hepatotoxicity in Mice

This protocol outlines the induction of acute liver injury in a murine model, a widely used method to study hepatoprotective agents.[9][10]

  • Animal Model: Male C57BL/6 or BALB/c mice, 8-10 weeks old, are commonly used.[11] Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Fasting: Mice are fasted overnight (approximately 12-16 hours) prior to APAP administration to enhance its toxicity.[9]

  • APAP Administration: A single intraperitoneal (i.p.) injection of acetaminophen (300-500 mg/kg body weight) is administered.[1][11] APAP is typically dissolved in warm, sterile saline.

  • Test Compound Administration:

    • Gallic Acid (50-100 mg/kg) is administered orally (p.o.) or intraperitoneally (i.p.) 1-2 hours after APAP injection.[1][3]

    • N-acetylcysteine (150 mg/kg) is administered orally (p.o.) 1 hour post-APAP injection.[1]

    • Silymarin (25-100 mg/kg) is administered intraperitoneally (i.p.) 30 minutes after APAP injection.[2][4]

  • Sample Collection: At 4 to 24 hours post-APAP administration, mice are euthanized. Blood is collected for serum analysis of liver enzymes (ALT, AST). Liver tissue is excised for histopathological examination and biochemical assays (MDA, GSH).[2][11]

Biochemical Assays
  • ALT and AST Levels: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available assay kits according to the manufacturer's instructions.

  • MDA Assay: Liver tissue is homogenized, and the level of malondialdehyde (MDA), a marker of lipid peroxidation, is determined using the thiobarbituric acid reactive substances (TBARS) method.[5]

  • GSH Assay: The concentration of reduced glutathione (B108866) (GSH) in liver homogenates is measured using a commercially available kit, often based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[5]

  • Cytokine Analysis: Serum or liver homogenate levels of TNF-α, IL-6, and IL-1β are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[8]

Histopathological Examination
  • Tissue Fixation: A portion of the liver from each mouse is fixed in 10% neutral buffered formalin.

  • Processing and Staining: The fixed tissues are processed, embedded in paraffin, sectioned (4-5 µm), and stained with hematoxylin (B73222) and eosin (B541160) (H&E).[11]

  • Microscopic Evaluation: The stained liver sections are examined under a light microscope to assess the degree of hepatocellular necrosis, inflammation, and overall liver architecture.[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in Gallic Acid's hepatoprotective mechanism and a typical experimental workflow.

cluster_workflow Experimental Workflow for Evaluating Hepatoprotective Agents start Animal Acclimatization fasting Overnight Fasting start->fasting apap APAP Administration (300-500 mg/kg, i.p.) fasting->apap treatment Test Compound Administration (Gallic Acid, NAC, or Silymarin) apap->treatment euthanasia Euthanasia & Sample Collection (4-24h post-APAP) treatment->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Experimental Workflow

cluster_pathway Gallic Acid's Hepatoprotective Signaling Pathways APAP Acetaminophen (APAP) Overdose ROS ↑ Reactive Oxygen Species (ROS) & Oxidative Stress APAP->ROS MAPK MAPK Activation (JNK, p38) ROS->MAPK NFkB NF-κB Activation ROS->NFkB Hepatocyte_Injury Hepatocyte Injury & Necrosis MAPK->Hepatocyte_Injury Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammation Inflammation->Hepatocyte_Injury Gallic_Acid Gallic Acid Gallic_Acid->ROS Inhibits Gallic_Acid->MAPK Inhibits Gallic_Acid->NFkB Inhibits AMPK AMPK Activation Gallic_Acid->AMPK Antioxidant_Response ↑ Antioxidant Response AMPK->Antioxidant_Response Antioxidant_Response->ROS Scavenges

Gallic Acid Signaling

Gallic acid demonstrates a multi-pronged approach to hepatoprotection. It directly scavenges reactive oxygen species (ROS), a primary driver of APAP-induced toxicity.[7] Furthermore, it modulates key signaling pathways. Gallic acid inhibits the activation of Mitogen-Activated Protein Kinases (MAPK), such as JNK and p38, and the Nuclear Factor-kappa B (NF-κB) pathway, both of which are pivotal in the inflammatory cascade and subsequent cell death.[13][14] Concurrently, Gallic Acid activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn enhances the antioxidant response.[15][16] This dual action of suppressing pro-inflammatory and pro-apoptotic signals while bolstering antioxidant defenses underscores its potent hepatoprotective effects.

References

Safety Operating Guide

Proper Disposal of Galioside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Galioside.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

Step-by-Step Disposal Procedure

Follow these steps for the safe disposal of this compound waste:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Solid waste (e.g., contaminated filter paper, gloves, empty vials) should be collected separately from liquid waste.

  • Waste Collection:

    • Solid Waste: Place all solid waste contaminated with this compound into a clearly labeled, sealable plastic bag or a designated solid waste container.

    • Liquid Waste: Collect all liquid waste containing this compound, including solutions and rinsates, in a dedicated, leak-proof, and chemically compatible waste container. The container should be made of a material that will not react with the waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity of the waste. Include the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols Cited

The disposal procedures outlined above are based on general best practices for laboratory chemical waste management and inferences drawn from the safety data sheets of chemically related iridoid glycosides. No specific experimental protocols for the disposal of this compound were found in the reviewed literature.

Quantitative Data Summary

No specific quantitative data regarding disposal limits or concentrations for this compound is currently available. All waste containing this compound, regardless of concentration, should be treated as hazardous waste.

ParameterValue
Regulatory Disposal LimitNot Established
Recommended Concentration for DisposalTreat all concentrations as hazardous

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

GaliosideDisposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid label Label Waste Container ('Hazardous Waste', 'this compound', Date) collect_solid->label collect_liquid->label store Store in Designated Hazardous Waste Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal by Certified Vendor contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Galioside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Galioside is currently available. The following guidance is based on general laboratory safety protocols for handling chemical compounds with unknown toxicity and on information available for the class of compounds to which this compound belongs, iridoid glycosides. Researchers should handle this compound with caution and adhere to the principle of "as low as reasonably achievable" (ALARA) for exposure.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines procedural steps for safe handling, personal protective equipment, and disposal.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₇H₂₄O₁₁
Molecular Weight 404.4 g/mol
CAS Number 54712-59-3

Potential Hazards of Iridoid Glycosides

While specific toxicity data for this compound is unavailable, studies on other iridoid glycosides indicate potential biological activity and toxicity. Researchers should be aware of the following potential hazards associated with this class of compounds:

  • Toxicity: Some iridoid glycoside extracts have shown toxic effects in animal studies, including diarrhea and hemolytic anemia.[1]

  • Enzymatic Activation: Iridoid glycosides can be activated by β-glucosidases, which may be present in biological systems. This activation releases an unstable aglycone that can crosslink proteins and inhibit enzymes.[2]

  • Irritant Properties: As with many chemical compounds, there is a potential for skin and eye irritation upon direct contact.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is crucial when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety Goggles or a Face ShieldShould be worn at all times in the laboratory where this compound is handled. A face shield provides additional protection against splashes.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for incidental contact. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodHandling of solid this compound that may generate dust should be performed in a chemical fume hood to avoid inhalation.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk.

Experimental Workflow for Handling this compound

The following diagram outlines the recommended step-by-step workflow for the safe handling of this compound in a laboratory setting.

Galioside_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Information (General Chemical Handling) prep_ppe->prep_sds prep_workspace Prepare Clean Workspace (e.g., Fume Hood) prep_sds->prep_workspace handling_weigh Weigh this compound (in ventilated enclosure) prep_workspace->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Workspace handling_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste (Follow Institutional Guidelines) cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Avoid direct sunlight.

Spill Cleanup:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined above.

  • For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal.

  • For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Disposal:

  • Dispose of this compound waste and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the general trash.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.